S-三苯甲基-D-青霉胺

描述

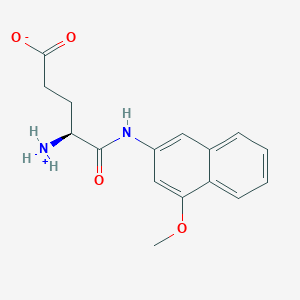

“S-Trityl-D-penicillamine” is a coordination compound that contains a thiolate and amide group . It has been used as a model system for studying the interaction between proteins and metal ions .

Synthesis Analysis

The synthetic approaches to the tris (tetrathiaaryl)methyl radicals, which are key components in the structure of “S-Trityl-D-penicillamine”, have been extensively studied . A series of D-penicillamine-derived β-thiolactones have been synthesized and polymerized, with varied side chain alkyl groups .

Molecular Structure Analysis

The structure-property relationship of the resulting polymers from the synthesis of D-penicillamine-derived β-thiolactones has been studied . The obtained polythioesters (PTEs) exhibit tunable glass transition temperature in a wide range of 130–50 °C, and melting temperature of 90–105 °C .

Chemical Reactions Analysis

Trityl radicals, which are part of the “S-Trityl-D-penicillamine” structure, have been used in various chemical reactions . They have been applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

Physical And Chemical Properties Analysis

“S-Trityl-D-penicillamine” has a molecular weight of 391.53 . The properties and promising applications of the tris (tetrathiaaryl)methyl radicals, which are part of its structure, have been considered .

科学研究应用

1. 分析方法开发

D-青霉胺在科学研究中的一个重要应用是分析方法的开发。例如,Zinellu 等人(2004)描述了一种改进的毛细管电泳方法,用于测量血浆中各种形式的 D-青霉胺,突出了其在临床诊断和药代动力学研究中的潜力 (Zinellu 等人,2004)。类似地,Saracino 等人(2013)开发了一种新的 HPLC-电化学检测方法来测定皮肤标本中的 D-青霉胺,为其在临床病例中的毒性作用提供了见解 (Saracino 等人,2013)。

2. 手性研究

杨等人(2021)专注于使用捕获离子淌度质谱法对金属离子偶联的环糊精复合物进行手性青霉胺的区分。这项研究突出了 D-青霉胺在研究药物手性差异的药理学重要性中的作用 (杨等人,2021)。

3. 生化和药理研究

Sarkar 等人(1977)对 D-青霉胺与铜离子的相互作用及其对威尔逊氏病中铜动员和分布的影响的研究,反映了其在生化和药理研究中的应用 (Sarkar 等人,1977)。Miki(1994)还探讨了 D-青霉胺作为抗氧化剂的作用,强调了其生化特性和潜在的治疗应用 (Miki,1994)。

4. 临床研究

在临床研究领域,Bluestone 和 Goldberg(1973)研究了 D-青霉胺对血清免疫球蛋白和类风湿因子的影响,表明其在免疫学研究中的重要性 (Bluestone 和 Goldberg,1973)。

5. 研究药物机制

Handel 等人(1996)研究了 D-青霉胺在灭活激活蛋白-1 DNA 绑定中的作用,这突出了该化合物在理解药物分子机制中的相关性 (Handel 等人,1996)。

6. 螯合疗法研究

Weiss 等人(2013)专注于 D-青霉胺作为治疗威尔逊氏病的螯合剂的疗效和安全性,展示了其在治疗研究和临床试验中的重要性 (Weiss 等人,2013)。

作用机制

Target of Action

S-Trityl-D-penicillamine, also known as H-D-PEN(TRT)-OH, is a derivative of D-penicillamine . The primary targets of D-penicillamine are copper ions and cystine . In the context of Wilson’s disease, a copper-overload disease state, D-penicillamine acts as a chelating agent, binding to excess copper to facilitate its removal . In cystinuria, D-penicillamine reduces excess cystine excretion .

Mode of Action

D-penicillamine interacts with its targets primarily through its thiol group . In Wilson’s disease, it binds copper, forming a stable complex that can be excreted in the urine . This interaction helps to reduce the levels of copper in the body . In cystinuria, D-penicillamine interacts with cystine to form mixed disulfides, which are more soluble and easily excreted .

Biochemical Pathways

The action of D-penicillamine affects several biochemical pathways. In Wilson’s disease, it disrupts the copper homeostasis pathway by reducing the body’s copper levels . In cystinuria, it alters the cystine metabolism pathway, reducing the concentration of cystine in the urine .

Pharmacokinetics

D-penicillamine is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and iron can reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of D-penicillamine in plasma is bound to proteins, particularly albumin . The route of elimination is mainly renal .

Result of Action

The action of D-penicillamine results in decreased copper levels in patients with Wilson’s disease, helping to alleviate the symptoms of copper toxicity . In cystinuria, it reduces the concentration of cystine in the urine, preventing the formation of cystine stones .

Action Environment

The action, efficacy, and stability of D-penicillamine can be influenced by various environmental factors. For instance, the presence of food and certain medications can affect its absorption and bioavailability . Furthermore, the drug’s stability and efficacy can be affected by the patient’s physiological state, such as the presence of a malabsorption syndrome .

未来方向

生化分析

Biochemical Properties

D-penicillamine, the parent compound, is known to interact with various enzymes and proteins . It is anticipated that S-Trityl-D-penicillamine may share some of these interactions, but the presence of the trityl group could potentially alter these interactions or introduce new ones.

Cellular Effects

D-penicillamine has been shown to have effects on various types of cells and cellular processes . It is possible that S-Trityl-D-penicillamine may have similar or distinct effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its structural similarity to D-penicillamine, it may share some of its mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of S-Trityl-D-penicillamine in animal models. Studies on D-penicillamine have shown that its effects can vary with dosage .

Metabolic Pathways

The metabolic pathways involving S-Trityl-D-penicillamine are not well-characterized. D-penicillamine is known to be involved in various metabolic processes , and it is possible that S-Trityl-D-penicillamine may interact with similar pathways.

Transport and Distribution

D-penicillamine is known to be circulated in plasma, typically bound to plasma proteins , and it is possible that S-Trityl-D-penicillamine may have a similar distribution.

属性

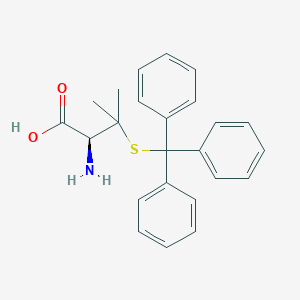

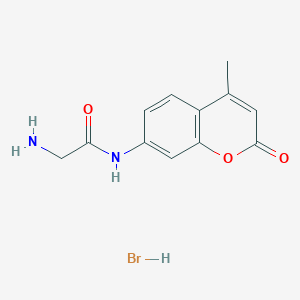

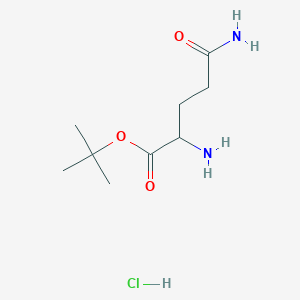

IUPAC Name |

(2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLHQWRHYIXOC-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428613 | |

| Record name | S-Trityl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150025-01-7 | |

| Record name | S-Trityl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

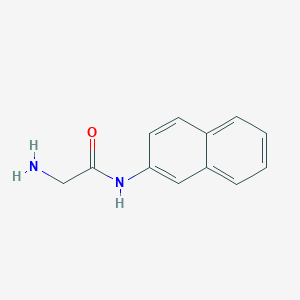

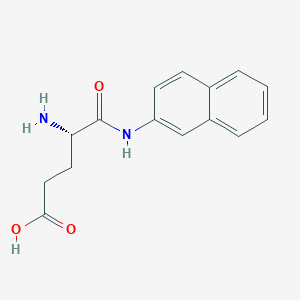

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)